molecular formula C9H12O2S B13624685 3-(5-Ethylthiophen-2-yl)propanoic acid

3-(5-Ethylthiophen-2-yl)propanoic acid

Cat. No.: B13624685
M. Wt: 184.26 g/mol
InChI Key: ZQFZDXQNRNRNPS-UHFFFAOYSA-N
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Description

3-(5-Ethylthiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with an ethyl group at the 5-position and a propanoic acid moiety at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

The synthesis of 3-(5-Ethylthiophen-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate alkylating agents. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, can be employed . Industrial production methods often utilize similar condensation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(5-Ethylthiophen-2-yl)propanoic acid undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

3-(5-Ethylthiophen-2-yl)propanoic acid can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

3-(5-ethylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C9H12O2S/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-4H,2,5-6H2,1H3,(H,10,11)

InChI Key

ZQFZDXQNRNRNPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)CCC(=O)O

Origin of Product

United States

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